2-hydroxy-5-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID: is similar to other benzoic acid derivatives with tetrazole and sulfanyl groups.
2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID: shares structural similarities with compounds like 2-hydroxybenzoic acid and tetrazole derivatives.
Uniqueness
The uniqueness of 2-HYDROXY-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDO}BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13N5O4S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-hydroxy-5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13N5O4S/c22-13-7-6-10(8-12(13)15(24)25)17-14(23)9-26-16-18-19-20-21(16)11-4-2-1-3-5-11/h1-8,22H,9H2,(H,17,23)(H,24,25) |
InChI Key |
BCKYLDBSEKEPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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